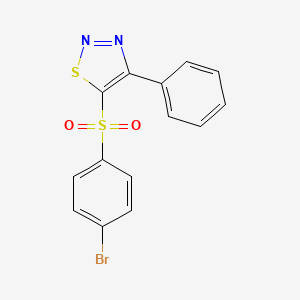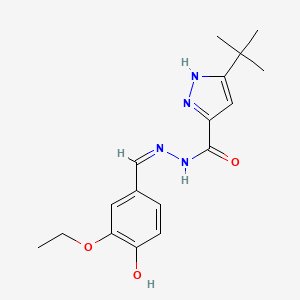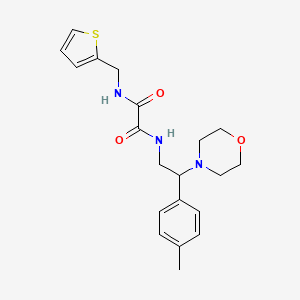
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromophenyl and phenyl groups, along with the sulfone functionality, contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-bromobenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide, and the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It has been used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting membrane permeability and function. The exact pathways involved depend on the specific biological context and target .
相似化合物的比较
Similar Compounds
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide: Similar structure but with a sulfide group instead of a sulfone.
4-(4-Bromophenyl)-1,2,3-thiadiazole: Lacks the phenyl group attached to the thiadiazole ring.
4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of the thiadiazole ring.
Uniqueness
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to the combination of the bromophenyl and phenyl groups with the thiadiazole ring and sulfone functionality. This combination imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.
属性
IUPAC Name |
5-(4-bromophenyl)sulfonyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKILGZFDHRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)
![4-{[1-(4-bromobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2631591.png)
![3,3-diphenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2631592.png)


methanone](/img/structure/B2631600.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2631603.png)
![N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2631604.png)
![N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2631605.png)
![3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2631606.png)
